molecular formula C7H13BrO3S B13320615 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13320615
M. Wt: 257.15 g/mol
InChI Key: XYAQXDNHGBHHDA-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a chemical compound belonging to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields of science and industry. The compound is characterized by the presence of a bromine atom, a propoxy group, and a thiolane ring with a 1,1-dione functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable thiolane precursor. One common method is the bromination of 4-propoxy-1lambda6-thiolane-1,1-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiolane derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the propoxy group enhances its reactivity or biological activity .

Properties

Molecular Formula

C7H13BrO3S

Molecular Weight

257.15 g/mol

IUPAC Name

3-bromo-4-propoxythiolane 1,1-dioxide

InChI

InChI=1S/C7H13BrO3S/c1-2-3-11-7-5-12(9,10)4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

XYAQXDNHGBHHDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CS(=O)(=O)CC1Br

Origin of Product

United States

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